
3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound that features an oxadiazole ring fused with an amino group and a dimethylpropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-amino-2,2-dimethylpropanol with nitrile oxides, which leads to the formation of the oxadiazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different ring-opened products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Ring-opened amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity to molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Amino-2,2-dimethylpropyl)aniline
- 3-(1-Amino-2,2-dimethylpropyl)-2-methylaniline
- (1-Amino-2,2-dimethylpropyl)phosphinic acid
Uniqueness
3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack the oxadiazole ring or have different substituents.
Eigenschaften
Molekularformel |
C7H13N3O2 |
|---|---|
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
3-(1-amino-2,2-dimethylpropyl)-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C7H13N3O2/c1-7(2,3)4(8)5-9-6(11)12-10-5/h4H,8H2,1-3H3,(H,9,10,11) |
InChI-Schlüssel |
XWEHHBSOQARPFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1=NOC(=O)N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13203515.png)


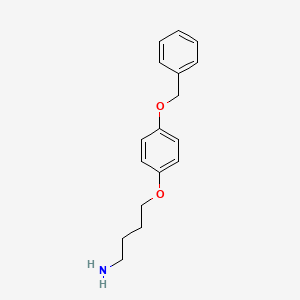
![1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B13203536.png)
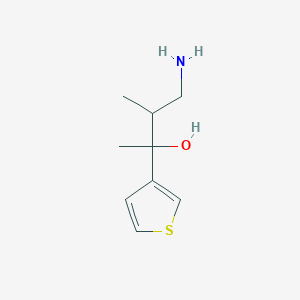
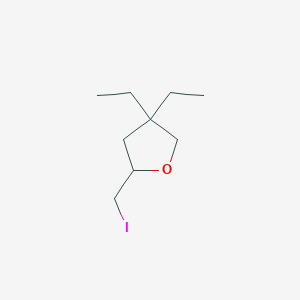
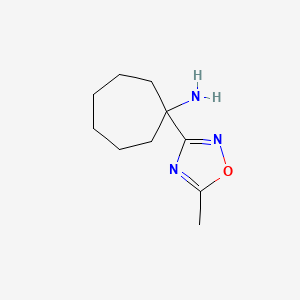

![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B13203547.png)
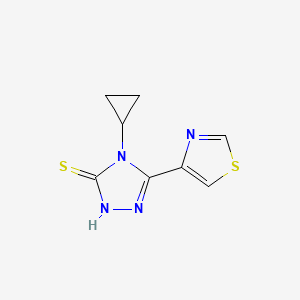
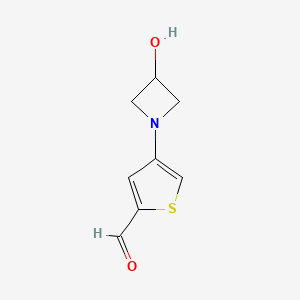
![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)
![4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)
